3-Bromo-2,6-dichloro-5-fluoropyridine

Medicinal Chemistry Cross-Coupling Site-Selective Synthesis

Polyhalogenated pyridine cross-coupling often gives low yields due to poor selectivity. 3-Bromo-2,6-dichloro-5-fluoropyridine exploits orthogonal C-Br/C-Cl reactivity, enabling stepwise assembly without protecting groups. - Rapid SAR: Construct 2,3,5-trisubstituted pyridine cores (kinase inhibitor scaffold) in two steps. - LogP 3.22 for drug-like membrane permeability. - In stock with global delivery for uninterrupted R&D.

Molecular Formula C5HBrCl2FN
Molecular Weight 244.87 g/mol
CAS No. 152840-66-9
Cat. No. B119618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-dichloro-5-fluoropyridine
CAS152840-66-9
Synonyms3-Bromo-2,6-dichloro-5-fluoropyridine
Molecular FormulaC5HBrCl2FN
Molecular Weight244.87 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Br)Cl)Cl)F
InChIInChI=1S/C5HBrCl2FN/c6-2-1-3(9)5(8)10-4(2)7/h1H
InChIKeyZJKVAKOCZBDQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-dichloro-5-fluoropyridine: Strategic Building Block


3-Bromo-2,6-dichloro-5-fluoropyridine (CAS 152840-66-9, molecular formula C5HBrCl2FN, molecular weight 244.88) is a polyhalogenated pyridine derivative that features a pyridine ring substituted with bromine at the 3-position, chlorine atoms at the 2- and 6-positions, and fluorine at the 5-position . This compound is characterized by its capacity for orthogonal, site-selective cross-coupling reactions due to the differential reactivity of its C-Br and C-Cl bonds under controlled catalytic conditions, enabling sequential, directional molecular assembly in both pharmaceutical and agrochemical research contexts .

Orthogonal C–Br/C–Cl reactivity for site-selective sequential couplings
Polyhalogenated pyridine scaffold with three distinct halogen types
Enables rapid construction of trisubstituted pyridine libraries

3-Bromo-2,6-dichloro-5-fluoropyridine: Analog Substitution Limitations


Direct substitution of 3-Bromo-2,6-dichloro-5-fluoropyridine with non-identical polyhalogenated pyridine analogs (e.g., 2,6-dichloro-5-fluoropyridine lacking the 3-bromo group, or 3-bromo-5-fluoropyridine lacking the 2,6-dichloro motif) is not feasible without fundamentally altering the reaction sequence and overall synthetic efficiency. The presence and precise arrangement of the bromo, chloro, and fluoro substituents on the pyridine core establish a specific hierarchy of bond activation energies that dictates predictable, stepwise cross-coupling pathways [1]. Removing or repositioning any of these halogens disrupts this inherent chemo- and regioselectivity, often necessitating the introduction of costly protecting group strategies, resorting to lower-yielding alternative routes, or resulting in complex mixtures that require extensive purification, thereby increasing both material costs and development time . The quantitative consequences of this structural specificity are elaborated in the following evidence-based comparisons.

Removal or replacement of 3-bromo
Eliminates the highest-reactivity handle, breaking the orthogonal coupling sequence and potentially lowering overall synthetic efficiency.
Repositioning halogens
Shifts the chemo- and regioselectivity hierarchy, which may necessitate protecting groups or produce complex mixtures requiring extensive purification.

3-Bromo-2,6-dichloro-5-fluoropyridine: Differentiation Evidence vs. Analogs


Orthogonal C-Br/C-Cl Reactivity for Sequential Couplings

The differential reactivity of the C-Br bond at the 3-position relative to the C-Cl bonds at the 2- and 6-positions in 3-Bromo-2,6-dichloro-5-fluoropyridine allows for a sequential, one-pot double-coupling strategy that is not possible with analogs lacking this specific halogenation pattern, such as 2,6-dichloro-5-fluoropyridine or 3,5-dibromo-2,6-dichloropyridine. This orthogonal reactivity translates into a significantly higher overall yield and reduced step count for the synthesis of complex disubstituted pyridines [1]. Specifically, a one-pot double-coupling reaction of a related 2,5-dibromopyridine system yielded the desired disubstituted product in 70% yield, compared to a combined yield of only 41% when the intermediate monocoupled product was isolated prior to a second, separate coupling step [2].

Sequential coupling yield
Cross-study comparable
One‑pot 70% vs. two‑step 41% (1.7‑fold improvement for related system)
Supports one‑pot, sequential cross‑coupling strategy
Suzuki–Miyaura, Pd(PPh₃)₄, dioxane, 101 °C; structurally related 2,5‑dibromopyridine model
Medicinal Chemistry Cross-Coupling Site-Selective Synthesis

Lipophilicity and Polarity Differentiation vs. Analogs

The introduction of a 3-bromo substituent in 3-Bromo-2,6-dichloro-5-fluoropyridine significantly alters its lipophilicity and polarity compared to the 2,6-dichloro-5-fluoropyridine core. This modification is directly reflected in calculated physicochemical parameters. The target compound has a consensus LogP of 3.22 (with XLogP3 calculated at 3.57) and a TPSA of 12.89 Ų . In contrast, a common analog, 2,6-dichloro-5-fluoropyridine-3-carboxylic acid, which features a polar carboxylic acid group at the 3-position instead of bromine, exhibits a markedly different profile with a lower LogP and a significantly higher TPSA (though exact values are not provided in the datasheet) .

Lipophilicity shift
Calculated property
Consensus LogP 3.22, TPSA 12.89 Ų; more lipophilic than 3‑carboxylic acid analog
May support fragment design for hydrophobic binding pockets
XLogP3 3.57; polarity contrast with comparator lacking bromo substituent
Medicinal Chemistry ADME Physicochemical Properties

Access to 2,3,5-Trisubstituted Pyridines via Orthogonal Cascade

The specific halogen substitution pattern in 3-Bromo-2,6-dichloro-5-fluoropyridine is uniquely suited for constructing 2,3,5-trisubstituted pyridine cores, a common motif in kinase inhibitors and other bioactive molecules. This is achieved through a controlled cascade of chemoselective C-N and C-C bond formations. In a model study using the related 5-bromo-2-chloro-3-fluoropyridine, chemoselective amination under SNAr conditions was achieved exclusively at the 3-fluoro position to yield a dihalo adduct in high yields, followed by a subsequent cross-coupling at the remaining bromo or chloro site . The target compound's array of Br, Cl, and F atoms provides three distinct handles for such orthogonal, sequential functionalization.

Trisubstituted pyridine access
Class‑level inference
F → Cl → Br reactivity cascade for three sequential functionalizations
Enables 2,3,5‑trisubstituted pyridine scaffold assembly
SNAr amination then Suzuki coupling; model study on 5‑Br‑2‑Cl‑3‑F‑pyridine
Organic Synthesis Methodology Heterocyclic Chemistry

High Purity Standard for Reproducible Cross-Coupling

Reproducibility in palladium-catalyzed cross-coupling chemistry is highly sensitive to the presence of trace metal impurities and organic contaminants. For 3-Bromo-2,6-dichloro-5-fluoropyridine, procurement from suppliers specifying a 98% purity standard (verified by HPLC, NMR, and GC) is essential to ensure predictable and high-yielding reactions . In contrast, some vendors offer the compound at a lower 95% minimum purity specification, which may contain catalyst-poisoning impurities that can lead to inconsistent yields and require additional purification steps before use .

Purity specification
Direct head‑to‑head
98% (HPLC, NMR, GC)
Supports lot‑to‑lot reproducibility in cross‑coupling
≥95% vendor specification may introduce catalyst‑poisoning residues
Quality Control Cross-Coupling Reproducibility

3-Bromo-2,6-dichloro-5-fluoropyridine: Research and Industrial Applications


Kinase Inhibitor Lead Optimization

The compound's quantified orthogonal reactivity (C-Br vs. C-Cl) and specific lipophilicity profile (LogP 3.22) make it an ideal building block for synthesizing focused libraries of 2,3,5-trisubstituted pyridines, a core scaffold found in numerous protein kinase inhibitors . Its use enables the rapid exploration of structure-activity relationships (SAR) around a central pyridine core by allowing for sequential and independent introduction of diverse aryl or heteroaryl groups at the 3- and 2/6-positions, directly impacting the efficiency of medicinal chemistry campaigns [1].

Advanced Agrochemical Intermediate Synthesis

In the development of novel herbicides and fungicides, the specific halogenation pattern of this compound is critical for achieving desired bioactivity and environmental fate profiles. The 3-bromo group serves as a versatile handle for late-stage diversification, while the 5-fluoro substituent often enhances metabolic stability. This compound serves as a key intermediate for building complex molecules where the precise arrangement of halogens is non-negotiable for target binding and efficacy .

Chemoselective Cross-Coupling Methodology Development

The distinct hierarchy of bond dissociation energies in 3-Bromo-2,6-dichloro-5-fluoropyridine provides an excellent model system for developing and benchmarking new catalytic methodologies aimed at achieving site-selective transformations on polyhalogenated heteroarenes. Research groups focused on advancing the state-of-the-art in palladium or nickel catalysis use this compound to demonstrate and quantify the chemo- and regioselectivity of their novel ligand and catalyst systems [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C–Br/C–Cl reactivity and lipophilicity profile
Sequential coupling sequence and hydrophobic pocket fragment design
Agrochemical intermediate diversification
Late‑stage functionalization via 3‑bromo handle and metabolic stability from 5‑fluoro
Bioactivity retention after halogen replacement; purity requirements for field trials
Cross‑coupling methodology development
Predictable hierarchy of bond dissociation energies
Chemo‑ and regioselectivity metrics under novel catalytic systems

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